

Overcoming low solubility of Cefcapene pivoxil in aqueous solutions

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Compound of Interest

Compound Name: Cefcapene pivoxil

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Technical Support Center: Cefcapene Pivoxil Solubility

Welcome to the technical support center for **Cefcapene Pivoxil**. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of **Cefcapene Pivoxil**.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **Cefcapene Pivoxil**?

A1: **Cefcapene Pivoxil** Hydrochloride is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL[1][2]. It is a lipophilic compound, which contributes to its poor dissolution in aqueous media[3][4].

Q2: In which solvents is **Cefcapene Pivoxil** soluble?

A2: **Cefcapene Pivoxil** Hydrochloride shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol[5][6]. Various sources report its solubility in DMSO to be in the range of 50 mg/mL to 125 mg/mL[1][7][8]. When using DMSO, it is recommended to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce the drug's solubility[8].

Q3: Why is overcoming low aqueous solubility important for **Cefcapene Pivoxil**?

A3: For a drug to be absorbed effectively, particularly after oral administration, it must be in a dissolved state at the site of absorption[9]. Low aqueous solubility can lead to slow dissolution rates, incomplete absorption, and high variability in bioavailability, ultimately hindering the drug's therapeutic efficacy[3][10][11]. Enhancing solubility is a critical step in the development of reliable formulations[12].

Q4: What are the common strategies to enhance the solubility of poorly water-soluble drugs like **Cefcapene Pivoxil**?

A4: Several techniques can be employed to improve the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications[10][12]. Common methods include:

- **Co-solvency:** Blending water with a miscible organic solvent in which the drug is more soluble[4][10].
- **pH Adjustment:** For ionizable drugs, altering the pH of the medium can increase solubility. However, the stability of the drug at different pH values must be considered[3][4].
- **Use of Surfactants (Micellar Solubilization):** Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water[4][11].
- **Complexation:** Using agents like cyclodextrins to form inclusion complexes, where the hydrophobic drug is held within the cyclodextrin's lipophilic cavity, increasing its solubility in water[12][13].
- **Solid Dispersions:** Dispersing the drug in an inert hydrophilic carrier at the molecular level to create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form[10][12].
- **Particle Size Reduction:** Techniques like micronization and nanonization increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate[3][10].

Troubleshooting Guide

Issue 1: **Cefcapene Pivoxil** precipitates when I dilute my DMSO stock solution with an aqueous buffer.

- Cause: This is a common issue known as "crashing out." DMSO is a strong organic solvent, but when the mixture is diluted with an aqueous solution, the overall solvent polarity increases dramatically, causing the poorly soluble drug to precipitate.
- Troubleshooting Steps:
 - Reduce Final Concentration: The most straightforward solution is to aim for a lower final concentration of **Cefcapene Pivoxil** in your aqueous medium.
 - Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a pre-mixed co-solvent system. A combination of DMSO, PEG300, and a surfactant like Tween-80 can help maintain solubility upon dilution[1][7].
 - Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can sometimes help prevent immediate, localized precipitation.
 - Consider Complexation: Pre-complexing **Cefcapene Pivoxil** with a cyclodextrin (e.g., β -cyclodextrin or its derivatives) can significantly improve its aqueous solubility and reduce precipitation upon dilution[13].

Issue 2: The dissolution rate of my **Cefcapene Pivoxil** formulation is too slow for my in vitro assay.

- Cause: The crystalline form of **Cefcapene Pivoxil** has a slow dissolution rate due to its low aqueous solubility[14].
- Troubleshooting Steps:
 - Particle Size Reduction: If you are working with the solid drug, reducing its particle size through micronization can increase the surface area and dissolution rate[3][15]. A patent for a **Cefcapene Pivoxil** Hydrochloride composition specifies crushing the raw material to a particle size of less than 80-100 micrometers to improve dissolution[15].
 - Amorphous Solid Dispersion: Prepare a solid dispersion of **Cefcapene Pivoxil** with a hydrophilic polymer carrier like Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs)

[12]. The amorphous form of the drug will dissolve more rapidly than the stable crystalline form.

- Incorporate Surfactants: Adding a small amount of a pharmaceutically acceptable surfactant (e.g., Tween-80, Sodium Lauryl Sulfate) to the dissolution medium can improve wetting and increase the dissolution rate[4][12].

Quantitative Data Summary

The following tables summarize solubility and formulation data for **Cefcapene Pivoxil**.

Table 1: Solubility of **Cefcapene Pivoxil** Hydrochloride in Various Solvents

Solvent	Reported Solubility	Reference(s)
Water	< 0.1 mg/mL (Insoluble)	[1][2]
Dimethyl Sulfoxide (DMSO)	50 - 125 mg/mL	[1][5][7][8]
Methanol	Soluble	[6]

Table 2: Example Formulations for In Vivo / In Vitro Studies

Formulation Components	Achieved Concentration	Application	Reference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.0 mg/mL	In Vivo	[7]
DMSO, PEG300, Tween-80, Saline	≥ 2.33 mg/mL	In Vitro / In Vivo	[1]
DMSO, 20% SBE-β-CD in Saline	≥ 2.33 mg/mL	In Vitro / In Vivo	[1]
Carboxymethylcellulose-Na (CMC-Na) Suspension	≥ 5 mg/mL (Homogeneous Suspension)	Oral Administration (In Vivo)	[8]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution using a Co-solvent System

This protocol is based on a common formulation strategy for poorly soluble compounds[7].

- **Preparation:** Weigh out the required amount of **Cefcapene Pivoxil** Hydrochloride powder. Prepare separate solutions of DMSO, PEG300, Tween-80, and saline.
- **Initial Dissolution:** Add the required volume of DMSO to the **Cefcapene Pivoxil** powder to achieve a high-concentration pre-stock. Use an ultrasonic bath to ensure complete dissolution.
- **Add Co-solvent:** To the clear DMSO solution, add the required volume of PEG300. Mix thoroughly until the solution is homogeneous.
- **Add Surfactant:** Add the required volume of Tween-80 to the mixture. Mix again until the solution is clear and uniform.
- **Final Dilution:** Slowly add the saline solution to the mixture in a dropwise manner while continuously vortexing or stirring to reach the final desired volume and concentration.
- **Storage:** It is recommended to prepare this working solution fresh before each experiment. If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use.

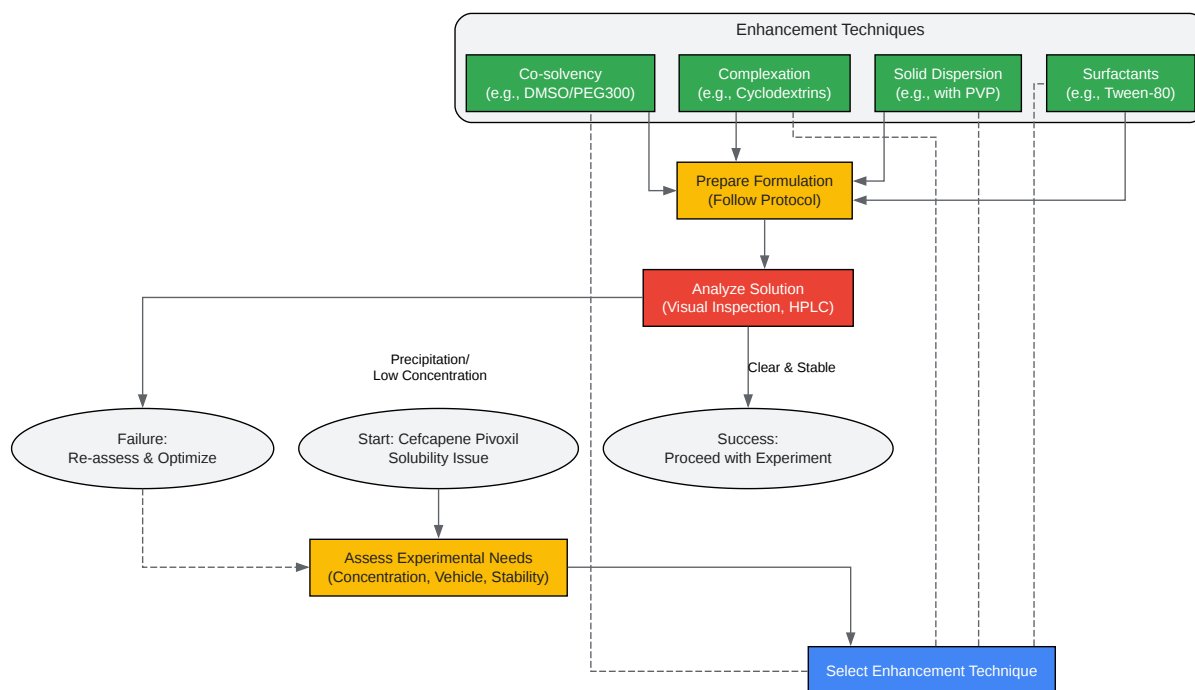
Protocol 2: Quantification of **Cefcapene Pivoxil** using HPLC

This protocol is essential for accurately determining the concentration of **Cefcapene Pivoxil** in your experimental samples and is adapted from a validated stability-indicating method[16][17].

- **HPLC System:** A standard HPLC system with a UV detector.
- **Column:** Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm particle size)[16][17].
- **Mobile Phase:** An isocratic mixture of 45% acetonitrile and 55% aqueous buffer (10 mmol/L citric acid and 18 mmol/L potassium chloride)[16][17].
- **Flow Rate:** 1.0 mL/min[16][17].

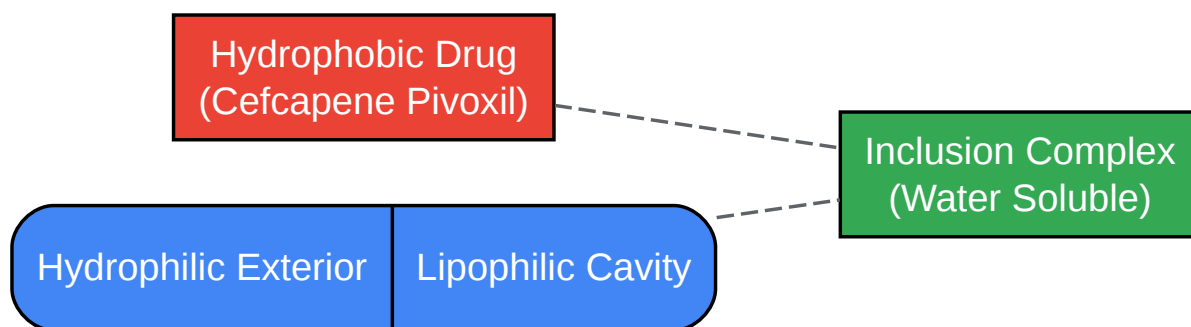
- Detection Wavelength: 270 nm[16][17].
- Column Temperature: 30 °C[16][17].
- Procedure:
 - Prepare a standard curve by dissolving known concentrations of **Cefcapene Pivoxil** in the mobile phase or a suitable solvent (e.g., acetonitrile).
 - Inject the standards and samples onto the HPLC system.
 - Integrate the peak area corresponding to **Cefcapene Pivoxil**.
 - Calculate the concentration of **Cefcapene Pivoxil** in the unknown samples by comparing their peak areas to the standard curve.

Visualizations



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Caption: Workflow for selecting and applying a solubility enhancement technique.



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Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

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